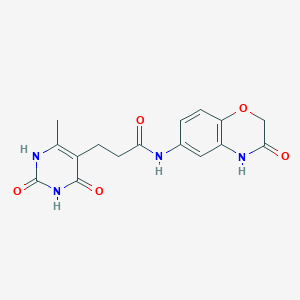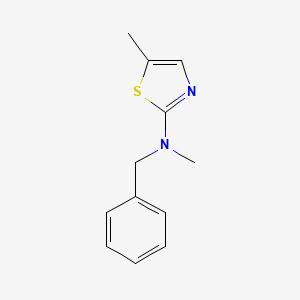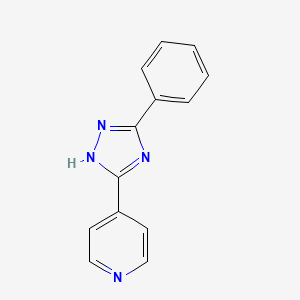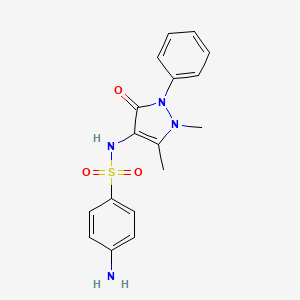![molecular formula C14H17N3OS B6423733 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine CAS No. 1914597-06-0](/img/structure/B6423733.png)
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine (also known as 3-CMPT) is a synthetic compound with a wide range of potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. 3-CMPT has been studied for its ability to modulate the activity of various enzymes, as well as its potential to act as an inhibitor of certain proteins.
Applications De Recherche Scientifique
3-CMPT has been studied for its potential application in scientific research, particularly in the fields of enzymology and protein inhibition. It has been found to modulate the activity of several enzymes, including caspase-3, an enzyme involved in apoptosis, and tyrosinase, an enzyme involved in the biosynthesis of melanin. Additionally, 3-CMPT has been found to act as an inhibitor of several proteins, including the human epidermal growth factor receptor 2 (HER2), a protein involved in cancer cell proliferation and survival.
Mécanisme D'action
The exact mechanism of action of 3-CMPT is not yet fully understood. However, it is thought to interact with the active site of enzymes and proteins in order to modulate their activity. Specifically, 3-CMPT is thought to act as an allosteric inhibitor, meaning that it binds to a site other than the active site in order to alter the conformation of the enzyme or protein and thus affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPT have yet to be fully elucidated. However, it has been found to modulate the activity of several enzymes and proteins, which can have a variety of effects on the body. For example, its inhibition of caspase-3 can lead to decreased apoptosis, while its inhibition of tyrosinase can lead to decreased melanin production. Additionally, its inhibition of HER2 can lead to decreased cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-CMPT in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its mechanism of action is well understood. Additionally, it has been found to modulate the activity of several enzymes and proteins, making it a useful tool for studying these biological processes. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on the body have yet to be fully elucidated.
Orientations Futures
The potential future directions for 3-CMPT research are numerous. Further research is needed to fully elucidate its mechanism of action and its effects on the body. Additionally, it could be studied for its potential application in drug development, as its ability to modulate the activity of enzymes and proteins could be used to develop novel therapeutic agents. Finally, its potential application in biotechnology could be explored, as its ability to modulate the activity of enzymes could be used to develop new industrial processes.
Méthodes De Synthèse
3-CMPT can be synthesized in a two-step process. First, the starting material, 3-methylthiophene-2-carboxaldehyde, is reacted with cyclopropylmagnesium bromide in the presence of anhydrous diethyl ether to form the cyclopropylmethylthiophene-2-carboxaldehyde. This intermediate is then reacted with 2-(3-methoxyphenyl)ethylamine in the presence of a base, such as sodium hydroxide, to form the desired product, 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine.
Propriétés
IUPAC Name |
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-18-12-4-2-3-10(9-12)7-8-15-14-16-13(17-19-14)11-5-6-11/h2-4,9,11H,5-8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHMGIGLFZSTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC(=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B6423651.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)
![3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6423680.png)

![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)



![N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6423714.png)
![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423716.png)
![ethyl 4-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)benzoate](/img/structure/B6423718.png)
![3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile](/img/structure/B6423741.png)
![3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6423753.png)